1-Cyclobutyl-1H-pyrazol-5-amine

Catalog No.
S3114198
CAS No.
497947-61-2
M.F
C7H11N3
M. Wt
137.186
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Cyclobutyl-1H-pyrazol-5-amine

Researchers optimizing kinase inhibitor scaffolds often encounter inconsistent physicochemical profiles when using flexible N1-alkyl substituents. 1-Cyclobutyl-1H-pyrazol-5-amine (CAS 497947-61-2) resolves this by offering: • +1.0 to +1.5 logP increase over methyl analogs for fine-tuned lipophilicity. • Rigid cyclobutyl (~45-50 ų) fills hydrophobic pockets and resists CYP-mediated alpha-oxidation. • Regioselective control in pyrazolo-pyrimidine cyclization, minimizing byproducts. Ensures reproducible API synthesis with enhanced target affinity.

CAS Number

497947-61-2

Product Name

1-Cyclobutyl-1H-pyrazol-5-amine

IUPAC Name

2-cyclobutylpyrazol-3-amine

Molecular Formula

C7H11N3

Molecular Weight

137.186

InChI

InChI=1S/C7H11N3/c8-7-4-5-9-10(7)6-2-1-3-6/h4-6H,1-3,8H2

InChI Key

AQVBPLARFOVVQX-UHFFFAOYSA-N

SMILES

C1CC(C1)N2C(=CC=N2)N

solubility

not available

Synonyms

1-Cyclobutyl-1H-pyrazol-5-amine, 1-Cyclobutyl-5-aminopyrazole, 1-(Cyclobutyl)-1H-pyrazol-5-amine, 1-Cyclobutylpyrazol-5-amine

Purity

≥97%

Package Size

0.5 g, 1 g, 2.5 g, 5 g

1-Cyclobutyl-1H-pyrazol-5-amine (CAS 497947-61-2) is a specialized bifunctional building block utilized in the synthesis of fused heterocyclic scaffolds, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines. Characterized by an electron-rich 5-amino pyrazole core and a sterically distinct 1-cyclobutyl substituent, this compound serves as a critical precursor for kinase inhibitors targeting RET, JAK, and USP1. Procurement of this specific building block is driven by its capacity to impart a calculated +1.0 to +1.5 logP increase relative to standard methyl analogs, offering a quantifiable structural balance of lipophilicity and steric bulk for downstream active pharmaceutical ingredients (APIs) [1].

Research Fit

Cyclobutyl-substituted aminopyrazole for kinase inhibitor library synthesis
Compatible with Buchwald–Hartwig amination for N-aryl pyrazole diversification
Moderately basic, thermally stable solid (store at 2–8°C, protected from light)

Substituting 1-cyclobutyl-1H-pyrazol-5-amine with 1-methyl or 1-isopropyl analogs fundamentally alters the physicochemical and pharmacokinetic profiles of the resulting API. The cyclobutyl ring provides a rigid steric volume (approximately 45-50 ų) that fills hydrophobic kinase pockets while restricting bond rotation, a feature absent in flexible open-chain alkyl groups. Furthermore, the cyclobutyl moiety exhibits measurable resistance to cytochrome P450-mediated alpha-oxidation compared to isopropyl groups. In synthetic workflows, altering this N1-substituent shifts the regioselectivity during the formation of fused pyrazolo-pyrimidine systems, meaning that generic substitution leads to altered target binding affinity, reduced in vivo half-life, and lower process yields [1].

Substitution Risk

N1-Methyl analog

May reduce steric bulk, potentially shifting kinase selectivity profiles and altering amination reaction yields.

N1-Phenyl analog

May lower basicity and nucleophilicity; no co-crystal structures reported, binding mode in kinase targets remains uncertain.

Calculated Lipophilicity and Permeability Enhancement

The incorporation of the 1-cyclobutyl group increases the lipophilicity of the pyrazole core compared to standard lower alkyl substituents. Chemoinformatic profiling indicates that the 1-cyclobutyl substitution contributes to a higher calculated partition coefficient (cLogP) than the 1-methyl or 1-ethyl analogs, translating to improved passive membrane permeability in downstream drug candidates. This controlled increase in lipophilicity is utilized for central nervous system (CNS) penetrance or intracellular kinase targeting [1].

Evidence DimensionCalculated Lipophilicity (cLogP) Contribution
Target Compound DataTarget cLogP contribution optimized for intracellular penetration
Comparator Or Baseline1-methyl-1H-pyrazol-5-amine
Quantified DifferenceEstimated +1.0 to +1.5 log unit increase relative to the 1-methyl baseline
ConditionsIn silico cLogP modeling for N1-substituted pyrazoles

Procuring the cyclobutyl variant is necessary for formulation workflows requiring enhanced intracellular accumulation or blood-brain barrier penetration.

Basicity vs Analogs
Data to verify
pKa 4.42 ± 0.12
Methyl: 4.16 (Δ +0.26)
Phenyl: 3.17 (Δ +1.25)
May influence protonation state and amine reactivity in cross-coupling
Predicted values; experimental verification recommended

Metabolic Stability Against CYP450 Oxidation

Open-chain alkyl substituents on the pyrazole N1 position, such as isopropyl groups, are susceptible to oxidative metabolism by hepatic cytochrome P450 enzymes. The constrained ring structure of the 1-cyclobutyl moiety resists this alpha-oxidation. Comparative structural activity relationship (SAR) studies in related pyrazolo-pyrimidine kinase inhibitors demonstrate that replacing an isopropyl group with a cyclobutyl group reduces intrinsic clearance rates in human liver microsomes (HLM), extending the biological half-life of the synthesized API[1].

Evidence DimensionHepatic Microsomal Clearance (Cl_int)
Target Compound DataReduced clearance rate due to constrained ring oxidation
Comparator Or Baseline1-isopropyl-1H-pyrazol-5-amine derivatives
Quantified DifferenceMeasurable reduction in CYP-mediated alpha-hydroxylation
ConditionsHuman liver microsome (HLM) stability assays

Buyers targeting long-acting kinase inhibitors must select the cyclobutyl precursor to avoid the rapid metabolic liabilities associated with flexible alkyl chains.

Co-Crystal Validation
Reported
DYRK1A (PDB 9FT3, 2.7 Å)
GSK-3β (PDB 9FR8, 2.3 Å)
Cyclobutyl scaffold enables specific kinase binding mode
No analogous co-crystal structures with methyl or phenyl substituents reported

Steric Volume Optimization for Kinase Pocket Binding

The 1-cyclobutyl group provides a specific steric volume (approximately 45-50 ų) that complements the hydrophobic sub-pockets of kinases such as RET. When compared to the smaller 1-methyl group or the larger 1-cyclopentyl group, the cyclobutyl moiety allows for van der Waals interactions without inducing steric clashes with the kinase hinge region. This spatial fit drives the low nanomolar IC50 values observed in advanced RET kinase inhibitors utilizing this specific building block [1].

Evidence DimensionKinase Inhibitory Potency (IC50)
Target Compound DataLow nanomolar IC50 in resulting fused scaffolds
Comparator Or Baseline1-methyl and 1-cyclopentyl analogs
Quantified DifferenceMaximized binding affinity through targeted hydrophobic packing
ConditionsIn vitro kinase activity assays (e.g., RET)

Selecting this exact compound ensures the final API achieves the precise spatial geometry required for target affinity.

Buchwald–Hartwig Amination
Class-level
Pd₂(dba)₃ / XPhos
KOH, toluene, reflux
Enables N-aryl pyrazole diversification for SAR exploration
Class-level inference; cyclobutyl-specific yields not separately reported

Regioselective Efficiency in Fused Scaffold Synthesis

In the synthesis of pyrazolo[3,4-d]pyrimidines, the steric bulk of the N1 substituent directs the regioselectivity of the cyclization step. The 1-cyclobutyl group provides sufficient steric hindrance to minimize the formation of undesired N2-alkylated or alternative regioisomeric byproducts during the condensation of the 5-amino group with electrophilic partners. This results in a cleaner reaction profile and higher isolated yields of the desired fused heterocyclic intermediate compared to reactions employing the unhindered 1-methyl-1H-pyrazol-5-amine [1].

Evidence DimensionRegioselective Cyclization Yield
Target Compound DataHigh purity and yield of target regioisomer
Comparator Or Baseline1-methyl-1H-pyrazol-5-amine
Quantified DifferenceReduced formation of off-target regioisomers
ConditionsStandard condensation/cyclization protocols for pyrazolo-pyrimidines

For process chemists, this precursor reduces downstream purification steps by directing the cyclization regioselectivity.

Synthesis of RET and USP1 Kinase Inhibitors

1-Cyclobutyl-1H-pyrazol-5-amine serves as the starting material for developing kinase inhibitors where the cyclobutyl group is required to fill specific hydrophobic pockets, ensuring target affinity [1].

Development of CNS-Penetrant Therapeutics

Due to its calculated lipophilic contribution, this building block is utilized for synthesizing neuro-active compounds that require blood-brain barrier (BBB) traversal[2].

Scalable Production of Pyrazolo[3,4-d]pyrimidine Scaffolds

In industrial process chemistry, this compound directs regioselective cyclization, streamlining the large-scale manufacturing of complex fused heterocyclic APIs while minimizing byproduct formation[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Triple kinase inhibitor design (tauopathy research)
Co-crystal validated cyclobutyl scaffold
Kinase selectivity & target engagement assays
Buchwald–Hartwig amination for N-aryl pyrazoles
Aminopyrazole substrate for Pd catalysis
Reaction scope & yield with aryl halide partners
SAR probing N1 substituent basicity & sterics
Distinct pKa and steric profile vs analogs
Cellular permeability & off-target profiling

XLogP3

0.7

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